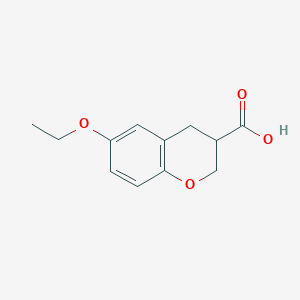

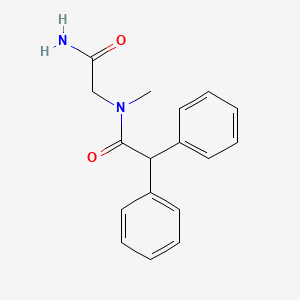

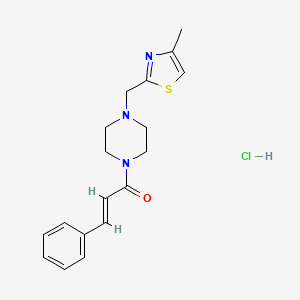

![molecular formula C18H20N2O4 B2870869 2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1087772-39-1](/img/structure/B2870869.png)

2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of phenoxyacetic acid . Phenoxyacetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives . It’s often known to be a monocarboxylic acid, which is the glycolic acid O-phenyl derivative .

Synthesis Analysis

The synthesis of such compounds often involves many chemical techniques as well as new computational chemistry applications . The synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) has been studied extensively .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups. It includes a nitrile group (−C≡N), a carboxylic acid group, and a cyclohexylamino group .Chemical Reactions Analysis

The application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization, has been reported . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells (DSSCs)

2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid: is a crucial dye used in the development of DSSCs . These solar cells are a cost-effective alternative to traditional silicon photovoltaic cells. The compound’s structural, optoelectronic, and thermodynamic properties have been extensively studied, revealing its potential as a nonlinear optical material due to its significant dipole moment, polarizability, and hyperpolarizability .

Anti-Inflammatory Applications

This compound has been explored as a selective COX-2 inhibitor, marking a new phase in anti-inflammatory treatments . It has shown significant effectiveness in reducing negative side effects commonly associated with non-selective COX inhibitors. Derivatives of this compound have demonstrated powerful pharmacological potential, with some showing significant COX-2 inhibition and promising safety profiles in toxicological scrutiny .

Pharmacological Activities

Phenoxy acetic acid derivatives, including the compound , have been investigated for their pharmacological activities. These studies encompass a range of potential therapeutic applications, from anti-inflammatory agents to more novel pharmaceutical compounds . The chemical diversity of these derivatives offers a broad spectrum of pharmacologically interesting compounds with varying compositions .

Optoelectronic Properties

The optoelectronic properties of this compound make it a candidate for use in optoelectronic devices. Its high dipole moment and polarizability suggest that it could be used in the development of materials for nonlinear optics, which are essential for creating components like optical switches and modulators .

Synthesis of Novel Anti-Inflammatory Agents

Research has been conducted on the design and synthesis of novel anti-inflammatory agents using phenoxy acetic acid derivatives. These agents aim to selectively inhibit COX-2, providing effective treatment for inflammation while minimizing side effects .

Molecular Modeling and Drug Design

The compound’s properties have been modeled using various computational chemistry techniques, aiding in the understanding of its interactions at the molecular level. This information is valuable for drug design, allowing medicinal chemists to predict the behavior of new drugs and optimize existing ones .

Eigenschaften

IUPAC Name |

2-[4-[(Z)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c19-11-14(18(23)20-15-4-2-1-3-5-15)10-13-6-8-16(9-7-13)24-12-17(21)22/h6-10,15H,1-5,12H2,(H,20,23)(H,21,22)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIAPRIVLZEZAU-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

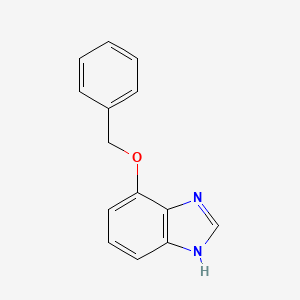

![8-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2870788.png)

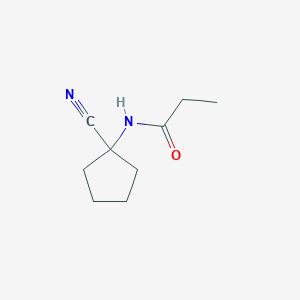

![N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2870790.png)

![N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2870792.png)

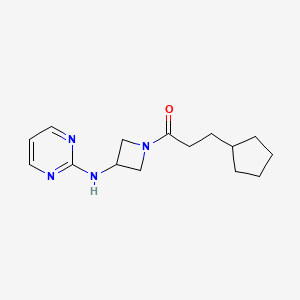

![(2S)-N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2870805.png)